REACTION_CXSMILES
|
[C:1]([C:3]1[N:8]=[C:7]([C:9](OC)=[O:10])[C:6]([C:13](OC)=[O:14])=[CH:5][CH:4]=1)#[N:2].[BH4-].[Li+].C([O-])(O)=O.[Na+]>CCO.C1COCC1>[OH:14][CH2:13][C:6]1[CH:5]=[CH:4][C:3]([C:1]#[N:2])=[N:8][C:7]=1[CH2:9][OH:10] |f:1.2,3.4|
|
Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC=C(C(=N1)C(=O)OC)C(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[BH4-].[Li+]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
295 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at ambient temperature for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C
|
Type
|
EXTRACTION
|
Details
|
the quenched mixture was extracted with EtOAc (9×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with a gradient of CH2Cl2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |